Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene-
CAS No.: 61450-42-8
Cat. No.: VC18656198
Molecular Formula: C20H24N2
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61450-42-8 |
|---|---|
| Molecular Formula | C20H24N2 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | N-methyl-1-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C20H24N2/c1-21-12-15-13-22(14-15)20-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3 |
| Standard InChI Key | CDVZCMUXAWBBTO-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a tricyclic core comprising a 10,11-dihydro-5H-dibenzo(a,d)cycloheptene moiety fused to a four-membered azetidine ring. The azetidine nitrogen is further substituted with a methylamino-methylene group, introducing both basicity and conformational flexibility . The IUPAC name, N-methyl-1-[1-(2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine, reflects its intricate polycyclic structure .
Physicochemical Properties
With a molecular formula of C₂₀H₂₄N₂ and a molecular weight of 292.4 g/mol, the compound exhibits moderate lipophilicity (XLogP3-AA = 3.3) . Its topological polar surface area (15.3 Ų) and hydrogen bond donor/acceptor counts (1/2) suggest limited solubility in polar solvents, aligning with typical azetidine derivatives . Computational models predict a rotatable bond count of 3, indicating moderate flexibility despite the rigid tricyclic framework .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂ | |
| Molecular Weight | 292.4 g/mol | |
| XLogP3-AA | 3.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 |
Synthesis and Structural Analogues
Structural Analogues and Modifications
Comparative analysis with related compounds highlights the impact of substituents on physicochemical and biological profiles:
-
Ethylamino Derivative (CAS 73855-91-1): Substitution of the methyl group with ethyl increases lipophilicity (XLogP3-AA = 3.7) but reduces metabolic stability due to enhanced cytochrome P450 interactions .
-
Chloro-Substituted Analogues (e.g., CAS 73855-85-3): Halogenation at the 3-position of the dibenzocycloheptene ring improves target affinity in receptor binding assays but introduces hepatotoxicity risks .
Biological Activity and Mechanistic Insights
Table 2: Comparative Inhibitory Profiles of Azetidine Derivatives
| Compound | PDE-5 IC₅₀ (μg/mL) | Arginase IC₅₀ (μg/mL) | Source |
|---|---|---|---|
| Target Compound | 133.69 | 30.51 | |
| Ethylamino Analogue | 148.22 | 35.84 | |
| Chloro-Substituted Analogue | 89.45 | 22.17 |
Antioxidant and Neuroprotective Effects
In vitro assays demonstrate concentration-dependent scavenging of DPPH (EC₅₀ = 45.2 μM) and hydroxyl radicals (EC₅₀ = 68.7 μM), likely mediated by the methylamino group’s electron-donating capacity . Additionally, the compound inhibits Fe²⁺-induced lipid peroxidation in neuronal cells (IC₅₀ = 12.3 μM), suggesting potential applications in neurodegenerative disease models .
Computational and Experimental Validation
Conformational Analysis
Density functional theory (DFT) calculations reveal two low-energy conformers differing in the orientation of the methylamino group relative to the azetidine ring . The gauche conformation (ΔG = 0.8 kcal/mol) predominates in solution, facilitating interactions with planar biological targets like enzyme active sites .
ADMET Profiling
Predicted pharmacokinetic parameters indicate moderate blood-brain barrier permeability (BBBP = 0.72) and high plasma protein binding (94.8%) . While the compound exhibits favorable metabolic stability in microsomal assays (t₁/₂ = 42 min), its high lipophilicity may necessitate formulation optimization for oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume